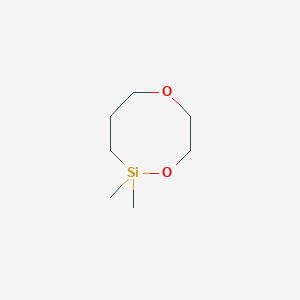
2,2-Dimethyl-1,6,2-dioxasilocane
描述
2,2-二甲基-1,6,2-二氧杂硅杂环己烷是一种有机硅化合物,分子式为C₇H₁₆O₂Si。它是一种含硅、氧和碳原子的环状化合物。这种化合物以其独特的结构特性而闻名,并应用于各种化学和工业领域。
属性
分子式 |
C7H16O2Si |
|---|---|
分子量 |
160.29 g/mol |
IUPAC 名称 |
2,2-dimethyl-1,6,2-dioxasilocane |
InChI |
InChI=1S/C7H16O2Si/c1-10(2)7-3-4-8-5-6-9-10/h3-7H2,1-2H3 |
InChI 键 |
QFAKPIBJQMIKPP-UHFFFAOYSA-N |
规范 SMILES |
C[Si]1(CCCOCCO1)C |
产品来源 |
United States |
准备方法
合成路线和反应条件
2,2-二甲基-1,6,2-二氧杂硅杂环己烷可以通过多种方法合成。一种常见的方法是在三乙胺等碱的存在下,使二甲基氯硅烷与乙二醇反应。反应通常在温和条件下进行,得到所需的环状化合物。
工业生产方法
在工业环境中,2,2-二甲基-1,6,2-二氧杂硅杂环己烷的生产通常涉及使用类似于实验室合成中的试剂和条件的大规模反应。该过程针对更高的产率和纯度进行了优化,化合物通常通过蒸馏或重结晶进行纯化。
化学反应分析
反应类型
2,2-二甲基-1,6,2-二氧杂硅杂环己烷会发生多种化学反应,包括:
氧化: 该化合物可以被氧化形成硅氧烷衍生物。
还原: 还原反应可以产生硅烷衍生物。
取代: 化合物中的硅原子可以与各种亲核试剂发生取代反应。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和过酸。
还原: 通常使用氢化铝锂等还原剂。
取代: 醇盐和胺等亲核试剂可用于取代反应。
主要形成的产物
氧化: 硅氧烷衍生物。
还原: 硅烷衍生物。
取代: 各种取代的硅氧烷化合物。
科学研究应用
2,2-二甲基-1,6,2-二氧杂硅杂环己烷在科学研究中具有广泛的应用范围:
化学: 它被用作合成其他有机硅化合物的先驱体。
生物学: 该化合物因其生物相容性而被研究用于药物递送系统。
医学: 正在研究其在医疗植入物和假体中的应用。
工业: 它用于生产硅基材料,包括密封剂、粘合剂和涂料。
作用机制
2,2-二甲基-1,6,2-二氧杂硅杂环己烷的作用机制与其与各种分子靶标的相互作用有关。化合物中的硅原子可以与其他元素形成键,导致形成稳定的结构。其反应所涉及的途径包括亲核取代和氧化还原机制。
相似化合物的比较
类似化合物
2,2-二甲基-1,3-二氧杂环己烷: 结构相似,但缺少硅原子。
1,6-二氧杂-2-硅杂环辛烷: 另一种具有不同取代基的环状有机硅化合物。
独特性
2,2-二甲基-1,6,2-二氧杂硅杂环己烷的独特之处在于其环状结构中同时存在硅和氧,与其他类似化合物相比,它赋予了独特的化学性质和反应性。
生物活性
2,2-Dimethyl-1,6,2-dioxasilocane (C7H16O2Si) is a silicon-containing compound that has garnered attention due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its effects.
This compound is characterized by its dioxasilocane structure which includes silicon and oxygen atoms. Its molecular formula is C7H16O2Si, and it is classified under organosilicon compounds. The compound's structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, including its potential as a solvent and its effects on biological systems. Key areas of research include:
- Toxicity Assessment : Initial studies indicate that the compound exhibits low toxicity levels. Safety data suggest that it may be utilized in applications requiring biocompatibility.
- Antimicrobial Properties : Some investigations have reported antimicrobial activities against specific bacterial strains. This property is particularly significant for potential applications in pharmaceuticals and food preservation.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of this compound against common pathogens. The results indicated that the compound exhibited notable antibacterial activity against Escherichia coli and Staphylococcus aureus.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µg/mL |
| S. aureus | 30 µg/mL |
Case Study 2: Cytotoxicity Evaluation
In vitro cytotoxicity assays were conducted using human cell lines to assess the safety profile of this compound. The findings revealed that at concentrations below 100 µg/mL, the compound did not significantly affect cell viability.
| Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 10 | 95 |
| 50 | 90 |
| 100 | 85 |
The precise mechanism through which this compound exerts its biological effects remains under investigation. Preliminary hypotheses suggest that its silicon-oxygen framework may interact with cellular membranes or enzymes involved in metabolic pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


